

# Strontium Salicylate: A Comprehensive Technical Guide to Safety and Handling

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of **strontium salicylate**. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound.

## **Chemical and Physical Properties**

**Strontium salicylate** is a white crystalline or powdery substance with a sweet, saline taste and is odorless.[1] It is soluble in water and alcohol and is known to decompose when heated.[1] Due to its sensitivity to heat and light, it should be stored accordingly.[1]



Property	Value	Source
Molecular Formula	C14H10O6Sr	[1][2]
Molecular Weight	361.85 g/mol	[1][2]
CAS Number	526-26-1	[1][2]
EINECS Number	208-386-4	[2]
Appearance	White crystalline or powdery substance	[1]
Taste	Sweet saline	[1]
Odor	Odorless	[1]
Boiling Point	336.3°C at 760 mmHg	[2]
Flash Point	144.5°C	[2]
Vapor Pressure	4.45E-05mmHg at 25°C	[2]
Solubility	Soluble in water and alcohol	[1]

#### **Hazard Identification and Classification**

While specific GHS classification and labeling for **strontium salicylate** are not consistently available across all sources, the primary hazards are associated with its salicylate component and the potential for dust formation.[3] Many safety data sheets indicate that detailed hazard statements are not available.[3] However, based on the general properties of salicylates and fine chemical powders, potential hazards include skin and eye irritation upon contact and respiratory irritation from inhalation of dust.

The parent compound, salicylic acid, is known to have potential effects on the liver and kidneys, as well as developmental effects.[4] The toxicological properties of **strontium salicylate** have not been thoroughly investigated.

# **Toxicological Data**



Quantitative toxicological data for **strontium salicylate** is limited. The primary available data point is:

Test	Species	Route	Value
LD50 (Lethal Dose, 50%)	Rat	Intraperitoneal	400 mg/kg

It is important to note that the toxicity of salicylates, in general, is well-documented. Acute overdose of salicylates can lead to a range of symptoms including nausea, vomiting, tinnitus, and in severe cases, metabolic acidosis, altered mental state, and seizures.[3] Chronic toxicity can present with more vague symptoms, particularly in the elderly.[3]

# **Handling and Storage**

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

#### Handling:

- Handle in a well-ventilated place.[3]
- Wear suitable protective clothing, including gloves and eye/face protection.[3]
- Avoid contact with skin and eyes.[3]
- Avoid the formation of dust and aerosols.[3]
- Use non-sparking tools to prevent ignition sources.[3]
- Prevent fire caused by electrostatic discharge.[3]

#### Storage:

- Store in a tightly closed container.[3]
- Keep in a dry, cool, and well-ventilated place.[3]



- Store apart from foodstuff containers and incompatible materials.[3]
- Protect from light.[1]

# **Personal Protective Equipment (PPE)**

Appropriate personal protective equipment should be worn when handling **strontium salicylate** to minimize exposure.

PPE Type	Specification
Eye/Face Protection	Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection	Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use.
Respiratory Protection	If exposure limits are exceeded or irritation is experienced, use a full-face respirator.

### **First-Aid Measures**

In the event of exposure, the following first-aid measures should be taken:



Exposure Route	First-Aid Procedure
Inhalation	Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.
Skin Contact	Take off contaminated clothing immediately.  Wash off with soap and plenty of water. Consult a doctor.
Eye Contact	Rinse with pure water for at least 15 minutes.  Consult a doctor.
Ingestion	Rinse mouth with water. Do not induce vomiting.  Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

### **Accidental Release Measures**

In case of a spill or accidental release, the following steps should be taken:

- Avoid dust formation.
- Avoid breathing mist, gas, or vapors.
- Avoid contact with skin and eyes.
- Use personal protective equipment, including chemical impermeable gloves.
- Ensure adequate ventilation.
- Remove all sources of ignition.
- Evacuate personnel to safe areas.



- Keep people away from and upwind of the spill/leak.
- Prevent further leakage or spillage if it is safe to do so.
- Do not let the chemical enter drains.
- Collect and arrange for disposal. Keep the chemical in suitable and closed containers for disposal.
- Use spark-proof tools and explosion-proof equipment.

## **Fire-Fighting Measures**

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
- Specific Hazards: No specific data available.
- Protective Actions: Wear a self-contained breathing apparatus for firefighting if necessary.

## Stability and Reactivity

**Strontium salicylate** decomposes when heated.[1] Information regarding specific chemical incompatibilities is limited, but it should be stored away from incompatible materials.[3]

# **Ecological Information**

There is no data available on the toxicity of **strontium salicylate** to fish, daphnia, algae, or microorganisms.[3] Information on its persistence, degradability, and bioaccumulative potential is also not available.[3]

## **Experimental Protocols**

Detailed experimental protocols for the safety assessment of **strontium salicylate** are not readily available. However, the following are representative methodologies for assessing the safety of pharmaceutical powders.

# Acute Oral Toxicity Assessment (Adapted from OECD Guideline 425)



This protocol provides a method for estimating the acute oral toxicity (LD50) of a substance.

- Test Animals: Healthy, young adult rodents (rats are preferred).
- Housing and Feeding: Animals are housed in standard conditions with access to food and water.
- Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
- Administration: The substance is administered orally by gavage in a single dose.
- Procedure:
  - A starting dose is selected based on available information.
  - A single animal is dosed.
  - If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
  - The interval between dosing is typically 48 hours.
- Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.
- Data Analysis: The LD50 is calculated using statistical methods, such as the maximum likelihood method.[5]

# In Vitro Skin Irritation: Reconstructed Human Epidermis Test (Adapted from OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[6]

- Test System: A commercially available reconstructed human epidermis model.[6]
- Procedure:
  - The test substance is applied topically to the surface of the epidermis model.



- After a defined exposure period, the substance is removed by rinsing.
- The tissue is incubated for a post-exposure period.[7]
- Viability Assessment: Cell viability is determined using a quantitative method, such as the MTT assay, which measures mitochondrial activity.[7]
- Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.[7]

#### **Dust Explosion Hazard Assessment**

This assessment is crucial for any process involving the handling of fine powders.

- Material Characterization: Determine the particle size distribution, moisture content, and minimum ignition energy (MIE) of the powder.
- Explosibility Screening: A "Go/No-Go" test to determine if the dust is combustible.[8]
- Explosion Severity Test (Kst Value): This test measures the maximum rate of pressure rise during an explosion in a contained vessel to determine the deflagration index (Kst).[8]
- Minimum Explosible Concentration (MEC): Determine the lowest concentration of the dust in air that can lead to an explosion.[8]
- Risk Assessment: Based on the test results, a comprehensive risk assessment is performed to implement appropriate safety measures, such as explosion venting, suppression systems, and ignition source control.[4]

### In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the cytotoxic potential of a compound on cell lines. [9]

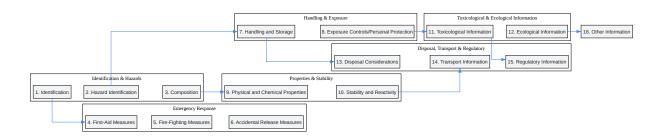
 Cell Culture: Plate a suitable cell line in a 96-well plate and incubate to allow for cell attachment.

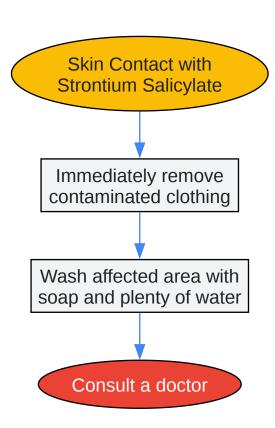


- Compound Exposure: Treat the cells with various concentrations of **strontium salicylate** for a specified duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

#### **Visualizations**









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